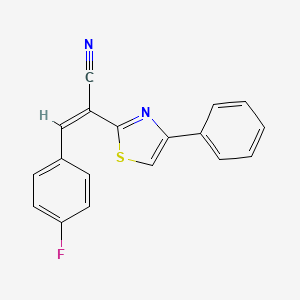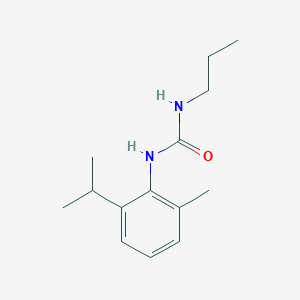![molecular formula C23H16N2OS B5323091 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile](/img/structure/B5323091.png)
2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile, also known as MPTA, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTA is a member of the acrylonitrile family of compounds, which are known for their diverse range of biological activities.
作用機序
The mechanism of action of 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune responses. It has also been shown to inhibit the activity of Akt, a signaling molecule that is often overexpressed in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in various cell types. It has also been shown to inhibit the proliferation and migration of cancer cells, as well as induce apoptosis in cancer cells. In addition, this compound has been shown to have antioxidant properties, and to protect against oxidative stress-induced damage.
実験室実験の利点と制限
One of the main advantages of using 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile in lab experiments is its wide range of biological activities. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a useful tool for studying various biological processes. However, one limitation of using this compound in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on some cell types at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are many future directions for research on 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and inflammation. Further studies are needed to determine the optimal dosage and administration route for this compound, as well as its potential side effects. In addition, studies investigating the molecular mechanisms of this compound's biological activities may lead to the development of new drugs with similar properties. Finally, studies investigating the structure-activity relationship of this compound may lead to the development of new derivatives with improved biological activities.
合成法
The synthesis of 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile involves the reaction of 4-methoxyphenyl isothiocyanate with 2-aminothiazole in the presence of triethylamine, followed by the reaction of the resulting product with 1-naphthylacetonitrile in the presence of potassium carbonate. The final product is obtained after purification by column chromatography.
科学的研究の応用
2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has been used in studies investigating the molecular mechanisms of cancer and inflammation, as well as in drug discovery research.
特性
IUPAC Name |
(E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-naphthalen-1-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2OS/c1-26-20-11-9-17(10-12-20)22-15-27-23(25-22)19(14-24)13-18-7-4-6-16-5-2-3-8-21(16)18/h2-13,15H,1H3/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNXQUYCCCWXQM-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC4=CC=CC=C43)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=CC4=CC=CC=C43)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-{1-[(3,4-dimethylphenyl)acetyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B5323014.png)
![(4R)-4-(4-{1-[(cyclopentylacetyl)amino]-1-methylethyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5323016.png)


![5-chloro-N-(3-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5323054.png)
![N-{3-[N-(1-benzothien-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5323058.png)
![N-1H-benzimidazol-2-yl-2-{[(6-methyl-4-oxo-3,4,4a,7a-tetrahydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetamide](/img/structure/B5323062.png)

![4-[3-(4-ethoxy-2,3,5,6-tetrafluorophenyl)-2-propen-1-yl]morpholine hydrochloride](/img/structure/B5323067.png)
![N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]-3-methylbenzamide](/img/structure/B5323068.png)
![N-(2-{3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)urea](/img/structure/B5323072.png)


![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5323097.png)